molecular formula C6H4Br2N2O2 B8437045 2-Bromo-3-(bromomethyl)-5-nitropyridine

2-Bromo-3-(bromomethyl)-5-nitropyridine

Cat. No.: B8437045
M. Wt: 295.92 g/mol
InChI Key: CGCFAJHJPYXLPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-(bromomethyl)-5-nitropyridine (C₆H₄Br₂N₂O₂; molecular weight: 309.92 g/mol) is a brominated nitropyridine derivative characterized by three key substituents:

  • A bromo group at the 2-position.
  • A bromomethyl group (-CH₂Br) at the 3-position.
  • A nitro group (-NO₂) at the 5-position.

This compound is primarily used as a reactive intermediate in organic synthesis. The bromomethyl group serves as a versatile site for nucleophilic substitution or alkylation reactions, while the nitro group enhances the electron-deficient nature of the pyridine ring, facilitating electrophilic or radical-mediated transformations .

Properties

Molecular Formula

C6H4Br2N2O2

Molecular Weight

295.92 g/mol

IUPAC Name

2-bromo-3-(bromomethyl)-5-nitropyridine

InChI

InChI=1S/C6H4Br2N2O2/c7-2-4-1-5(10(11)12)3-9-6(4)8/h1,3H,2H2

InChI Key

CGCFAJHJPYXLPG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CBr)Br)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs include brominated pyridines with varying substituents (halogens, alkyl chains, amino groups, etc.). Below is a comparative analysis:

Table 1: Comparative Properties of 2-Bromo-3-(bromomethyl)-5-nitropyridine and Analogs
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Reactivity/Applications
This compound C₆H₄Br₂N₂O₂ 2-Br, 3-CH₂Br, 5-NO₂ 309.92 Nucleophilic substitution (BrCH₂), alkylation, hybrid molecule synthesis
2-Bromo-5-nitropyridine C₅H₃BrN₂O₂ 2-Br, 5-NO₂ 202.99 Intermediate for Suzuki couplings, pharmaceutical precursors
5-Bromo-2-ethylamino-3-nitropyridine C₇H₈BrN₃O₂ 2-NHCH₂CH₃, 3-NO₂, 5-Br 246.06 Bioactive molecule synthesis; amino group enables hydrogen bonding
2-Bromo-3-nitro-5-(trifluoromethyl)pyridine C₆H₂BrF₃N₂O₂ 2-Br, 3-NO₂, 5-CF₃ 288.99 Enhanced electron deficiency for SNAr reactions; agrochemical intermediates
5-Bromo-3-nitropyridine-2-carboxamide C₆H₄BrN₃O₃ 2-CONH₂, 3-NO₂, 5-Br 246.02 Drug development (hydrogen bonding, solubility)

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